Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate
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Overview
Description
Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate, with the chemical formula C₁₉H₁₈N₂O₃, is a synthetic compound. It belongs to the class of quinoline derivatives and exhibits interesting properties due to its unique structure. Quinolines are aromatic heterocyclic compounds with diverse applications in various fields.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
- Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate undergoes several chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas over a metal catalyst yields the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Major Products: The primary products include derivatives with modified quinoline or benzoate moieties.
Scientific Research Applications
Chemistry::
Fluorescent Probes: Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate serves as a fluorescent probe due to its quinoline core.
Drug Development: Researchers explore its potential as a scaffold for designing new drugs.
Antimicrobial Activity: Investigations into its antibacterial and antifungal properties.
Cell Imaging: Its fluorescence properties make it useful for cellular imaging studies.
Dye Synthesis: Quinoline derivatives find applications in dye production.
Agrochemicals: Potential use as agrochemicals due to its structural features.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate, a compound with the molecular formula C19H18N2O3 and a molecular weight of approximately 322.36 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structural Characteristics
The compound features a complex structure that includes:
- A methoxy-substituted quinoline moiety.
- An amino group linked to a benzoate structure.
These structural elements contribute to its diverse biological interactions, which are essential for its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. For instance, derivatives of quinoline are often tested for their ability to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Butyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate | Similar quinoline structure; butyl instead of methyl | Antimicrobial activity reported |
Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate | Ethyl group; similar quinoline core | Potential anticancer properties |
Methyl 4-amino benzoate | Simple amine structure; lacks quinoline moiety | Basic antimicrobial properties |
Preliminary studies suggest that this compound may inhibit cellular processes critical for bacterial proliferation, potentially through mechanisms involving DNA interaction or enzyme inhibition.
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. This compound has been shown to exhibit cytotoxic effects on various tumor cell lines. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, possibly by interfering with cell cycle-related proteins such as cyclin-dependent kinases (CDKs).
A notable study highlighted the selective cytotoxicity of quinoline derivatives against cancer cells without affecting normal human keratinocytes, underscoring their potential as targeted cancer therapies .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- DNA Binding : The compound may interact with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation pathways.
- Cytokine Modulation : The compound could modulate cytokine release, impacting inflammatory responses in diseases such as asthma and other lung conditions .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various quinoline derivatives, including this compound, against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of approximately 50 µM against E. coli and 75 µM against S. agalactiae .
- Anticancer Screening : In another investigation, this compound was tested against breast cancer cell lines (MDA-MB-231 and BT-549). The compound exhibited significant cytotoxicity with an EC50 value in the low micromolar range, suggesting strong potential for further development as an anticancer agent .
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 4-[(8-methoxy-6-methylquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H18N2O3/c1-12-10-15-16(8-9-20-18(15)17(11-12)23-2)21-14-6-4-13(5-7-14)19(22)24-3/h4-11H,1-3H3,(H,20,21) |
InChI Key |
FAIQVLGMMUUDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)OC)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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